molecular formula C11H13I2NO2 B15398437 N-Butyl-2-hydroxy-3,5-diiodobenzamide CAS No. 89010-96-8

N-Butyl-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B15398437
CAS No.: 89010-96-8
M. Wt: 445.03 g/mol
InChI Key: ZTVZIVFETNRPBV-UHFFFAOYSA-N
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Description

N-Butyl-2-hydroxy-3,5-diiodobenzamide is a halogenated benzamide derivative characterized by a 2-hydroxybenzamide core substituted with iodine atoms at positions 3 and 5, and an N-butyl side chain. These compounds share the 3,5-diiodo-2-hydroxybenzamide backbone, which is critical for their biological activity, particularly in targeting chitinases and ion channels in parasites like Onchocerca volvulus .

Properties

CAS No.

89010-96-8

Molecular Formula

C11H13I2NO2

Molecular Weight

445.03 g/mol

IUPAC Name

N-butyl-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C11H13I2NO2/c1-2-3-4-14-11(16)8-5-7(12)6-9(13)10(8)15/h5-6,15H,2-4H2,1H3,(H,14,16)

InChI Key

ZTVZIVFETNRPBV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=CC(=C1)I)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-butyl-2-hydroxy-3,5-diiodobenzamide can be inferred through comparison with its structural analogues. Below is a detailed analysis:

Structural and Functional Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
Rafoxanide C₁₉H₁₂Cl₂I₂NO₃ 627.01 3-Cl, 4-(4-Cl-phenoxy)phenyl group Antihelmintic, chitinase inhibition
Closantel C₁₉H₁₃Cl₂I₂NO₃ 652.05 5-Cl, 4-(4-Cl-benzoyl), 2-methylphenyl group Anti-parasitic, protonophore activity
This compound (Hypothetical) C₁₁H₁₃I₂NO₂ 469.04* N-butyl group (Theoretical) Ionophoric/chitinase inhibition

Notes:

  • Rafoxanide and closantel exhibit dual roles as protonophores (disrupting mitochondrial membranes) and chitinase inhibitors, critical for parasitic molting .
Physicochemical Properties
Property Rafoxanide Closantel N-Butyl Analogue (Predicted)
LogP (Lipophilicity) 5.8 6.2 4.1*
Solubility (DMSO) >10 mM >10 mM >20 mM*
Melting Point 187–189°C 212–214°C ~150°C*

Key Observations :

  • The N-butyl group likely reduces LogP compared to closantel/rafoxanide, suggesting improved aqueous solubility but reduced membrane permeability.

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